Home > Products > Screening Compounds P107342 > Rosuvastatin (Sodium)
Rosuvastatin (Sodium) -

Rosuvastatin (Sodium)

Catalog Number: EVT-8923849
CAS Number:
Molecular Formula: C22H27FN3NaO6S
Molecular Weight: 503.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Rosuvastatin sodium was first approved for medical use in the early 2000s and is marketed under various brand names, including Crestor. It is derived from fermentation products of specific fungi, but its synthesis has been optimized for industrial production, making it widely available as a pharmaceutical agent.

Classification

Rosuvastatin sodium is classified as a hydroxymethylglutaryl-coenzyme A reductase inhibitor (statin). This classification indicates its mechanism of action, which involves inhibiting the enzyme responsible for cholesterol synthesis in the liver.

Synthesis Analysis

Methods

The synthesis of Rosuvastatin sodium involves several complex chemical reactions, including:

  1. Wittig Reaction: This step involves the formation of an alkene through the reaction of a phosphonium ylide with an aldehyde or ketone.
  2. Deprotection: Protective groups are removed to yield the active compound.
  3. Saponification: The ester form of Rosuvastatin is converted into its sodium salt through hydrolysis.

Technical Details

A notable synthetic route begins with the preparation of a pyrimidine derivative, which undergoes Wittig olefination to introduce the heptenoic acid side chain. Subsequent steps involve careful control of reaction conditions to maintain stereochemistry and achieve high enantiomeric purity, typically above 95% . The final product is crystallized and purified to ensure minimal impurities.

Molecular Structure Analysis

Structure

The molecular formula for Rosuvastatin sodium is C22H28F2N6O6SC_{22}H_{28}F_{2}N_{6}O_{6}S, with a molecular weight of approximately 482.6 g/mol. The structure features a dihydroxy heptenoic acid moiety, which is crucial for its biological activity.

Data

Rosuvastatin sodium exists predominantly as a single enantiomer (3R, 5S), which contributes to its efficacy and reduced side effects compared to other statins. The compound's structural characteristics include:

  • A fluorophenyl group that enhances its lipophilicity.
  • A methanesulfonamide group that affects its solubility and biological properties .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing Rosuvastatin sodium include:

  1. Wittig Olefination: This reaction forms the double bond in the heptenoic acid side chain.
  2. Hydrolysis: Converts ester intermediates into their corresponding acids or salts.
  3. Deprotection Reactions: Remove protective groups introduced during synthesis.

Technical Details

Each reaction step must be carefully monitored for temperature, pH, and time to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor reaction progress and purity levels throughout the synthesis process .

Mechanism of Action

Process

Rosuvastatin exerts its pharmacological effects by inhibiting hydroxymethylglutaryl-coenzyme A reductase, an enzyme critical in cholesterol biosynthesis in the liver. By blocking this enzyme, Rosuvastatin effectively reduces cholesterol production, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream.

Data

Clinical studies have demonstrated that Rosuvastatin can lower low-density lipoprotein cholesterol by up to 55% when administered at recommended doses . Additionally, it has been shown to have beneficial effects on high-density lipoprotein cholesterol levels and triglycerides.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Sparingly soluble in water; slightly soluble in ethanol; soluble in methanol.
  • Melting Point: Approximately 150 °C.

Chemical Properties

  • pKa: Approximately 4.6, indicating it is an acidic compound.
  • Log D (at pH 7.4): -0.33, suggesting relatively low lipophilicity compared to other statins .

These properties are significant when considering formulation strategies for oral administration.

Applications

Scientific Uses

Rosuvastatin sodium is primarily used in clinical settings for managing dyslipidemia and preventing cardiovascular diseases. Its applications extend beyond standard lipid management:

  • Cardiovascular Risk Reduction: Used in patients with elevated cardiovascular risk profiles.
  • Post-Myocardial Infarction Therapy: Prescribed following heart attacks to prevent further events.
  • Research Applications: Studied for potential benefits beyond lipid lowering, including anti-inflammatory effects and impacts on vascular health .
Synthesis and Structural Optimization of Rosuvastatin Sodium

Synthetic Pathways for Rosuvastatin Sodium: Key Intermediate Design and Reaction Mechanisms

Rosuvastatin sodium synthesis employs strategic bond formation between its pyrimidine heterocycle and dihydroxyheptenoic acid side chain. The Wittig reaction serves as the pivotal carbon-carbon bond-forming step, enabling stereoselective olefination. A high-yielding route begins with the condensation of ethyl isobutyrylacetate and p-fluorobenzaldehyde under Knoevenagel conditions to yield benzylidene ketoester 20.1.34 [4]. Subsequent cyclocondensation with S-methylisothiourea in hexamethylphosphoramide (HMPA) at 100°C generates dihydropyrimidine 20.1.35, which undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to afford pyrimidine 20.1.36 [4]. Critical functionalization involves sulfur oxidation with m-chloroperbenzoic acid (m-CPBA) to methylsulfonylpyrimidine 20.1.37, followed by amination with methylamine to yield methylamino intermediate 20.1.38. Sulfonamide formation (20.1.39) is achieved via sodium hydride-mediated reaction with methanesulfonyl chloride [4].

An advanced lactone pathway optimizes side-chain coupling: Phosphonium salt 20.1.42 undergoes Wittig reaction with aldehyde (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde (20.1.46) in acetonitrile, yielding protected lactone 20.1.43 [3] [10]. This sequence benefits from the lactone’s inherent stereochemical control, avoiding epimerization during downstream hydrolysis. One-pot deprotection (tetrabutylammonium fluoride, TBAF) and saponification (aqueous NaOH) directly furnish rosuvastatin sodium with >85% yield and >99% enantiomeric purity [3] [10].

Key Process Improvements:

  • Solvent Optimization: Tetrahydrofuran/water mixtures enhance hydrolysis kinetics versus pure alcoholic solvents [1].
  • Crystallization Control: Sodium salt precipitation from ethyl acetate/methanol achieves >99.5% purity by suppressing residual triphenylphosphine oxide [10].

Table 1: Key Intermediates in Rosuvastatin Synthesis

IntermediateStructure FeaturesSynthetic Yield (%)
20.1.36S-Methylpyrimidine78
20.1.37Methylsulfonylpyrimidine92
20.1.46(2S,4R)-Aldehyde lactone75
Coupled Lactone 20.1.43Olefinated adduct88

Structure-Activity Relationship (SAR) Studies of Pyrimidine-Based HMG-CoA Reductase Inhibitors

Rosuvastatin’s pyrimidine core confers distinct pharmacophoric advantages over pyrrole-based statins (e.g., atorvastatin). Systematic SAR reveals:

  • Pyrimidine N1-C2 Region: N-Methyl-N-methylsulfonamide at C2 enhances HMG-CoA reductase binding affinity (IC₅₀ = 0.16 nM) by forming hydrogen bonds with Arg568, Ser565, and Lys735 residues. Replacement with methylcarbamate (as in pyrimidine 26g) reduces potency 10-fold [4].
  • C4 Substituent: The p-fluorophenyl group occupies a hydrophobic pocket adjacent to the coenzyme A binding site. Ortho-fluorination diminishes activity due to steric clash, while larger halogens (Cl, Br) increase lipophilicity without potency gain [4] [8].
  • C6 Isoalkyl Group: Isopropyl optimizes steric fit versus ethyl (2-fold ↓ potency) or cyclohexyl (5-fold ↓ potency). This moiety directs hepatoselectivity by facilitating organic anion-transporting polypeptide (OATP) uptake [6] [8].
  • Heptenoic Acid Side Chain: (3R,5S)-Dihydroxy configuration is essential for mimicking the mevaldyl-CoA transition state. Epimerization at C3 abolishes 99% of activity, while shortening to pentenoic acid decreases potency 50-fold [4] [8].
  • Physicochemical Properties: The sulfonamide-pyrimidine system lowers calculated logP (clogP = -0.3), enhancing hydrophilicity versus atorvastatin (clogP = 1.1). This reduces non-specific membrane binding but maintains hepatocyte uptake via OATP1B1 transporters [4] [6].

Table 2: Impact of Structural Modifications on Rosuvastatin Potency

Modified RegionStructural VariationHMG-CoA Reductase IC₅₀ (nM)Relative Potency vs. Rosuvastatin
C2 SubstituentN-Methyl-N-methylsulfonamide0.161.0 (Reference)
N,N-Dimethylamino1.710.6-fold ↓
Methyl ester8.955.6-fold ↓
C4 Aryl Groupp-Fluorophenyl0.161.0
Phenyl (no F)0.422.6-fold ↓
o-Fluorophenyl3.119.4-fold ↓
C6 Alkyl GroupIsopropyl0.161.0
Ethyl0.332.1-fold ↓
tert-Butyl2.515.6-fold ↓
Side Chain Stereochemistry(3R,5S)0.161.0
(3S,5R)16.2101-fold ↓

Comparative Analysis of Synthetic Efficiency: Rosuvastatin vs. Other Synthetic Statins

Process Complexity Metrics:Rosuvastatin synthesis requires 12 linear steps from p-fluorobenzaldehyde, with an overall yield of 15–18% in first-generation routes [4] [10]. This compares favorably with atorvastatin’s 16-step synthesis (8% overall yield), which necessitates chiral resolution via diastereomeric salt crystallization [5]. Fluvastatin’s indole-based route achieves higher yields (22%) but requires high-pressure hydrogenation for side-chain saturation [9]. The lactone pathway (Section 1.1) reduces rosuvastatin’s step count to 9 steps while boosting yield to 28% via telescoped reactions [3] [10].

Green Chemistry Advancements:

  • Catalysis: Palladium-catalyzed Suzuki coupling replaces stoichiometric organometallics in pyrimidine arylation, reducing heavy metal waste [10].
  • Solvent Selection: Ethyl acetate/water biphasic systems in hydrolysis steps lower process mass intensity (PMI) by 40% versus toluene/methanol [1].
  • Byproduct Minimization: In situ triphenylphosphine oxide scavenging with chlorosilanes suppresses genotoxic impurities during Wittig steps [10].

Nanoparticle Delivery Innovations:Conventional rosuvastatin exhibits 20% oral bioavailability due to first-pass metabolism and poor water solubility (0.11 mg/mL at pH 7) [2] [6]. Nanoparticle formulations address this via:

  • Liposomal Encapsulation: Phosphatidylcholine-based nanoparticles increase solubility 18-fold, enhancing Cmax by 250% in rats [2].
  • Polymeric Micelles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release over 24 hours, reducing dosing frequency [7].
  • Bioavailability Enhancement: Nanoformulations elevate bioavailability to 65–80% (4-fold vs. conventional) by bypassing cytochrome P450 metabolism [2] [7].

Table 3: Synthetic and Pharmacokinetic Comparison of Major Synthetic Statins

ParameterRosuvastatinAtorvastatinFluvastatin
Total Synthesis Steps9–121611
Overall Yield (%)15–28822
Chiral Control MethodSubstrate-directedDiastereomeric saltChiral pool
Aqueous Solubility (mg/mL)0.11 (pH 7.4)0.07 (pH 7.4)0.30 (pH 7.4)
Conventional Bioavailability (%)201224
Nanoparticle Bioavailability (%)80 (PLGA NPs)60 (Liposomes)75 (Nanoemulsions)
Protein Binding (%)88>95>98
Active TransportersOATP1B1, BCRPOATP1B1, CYP3A4CYP2C9

Rosuvastatin’s manufacturing efficiency stems from convergent assembly: the pyrimidine core and side chain are synthesized independently, enabling parallel processing. Atorvastatin’s linear sequence creates bottlenecks in diaryl pyrrole formation [5]. Additionally, rosuvastatin’s low clogP (-0.3) facilitates purification via aqueous washes, whereas lipophilic statins (atorvastatin clogP 1.1) require energy-intensive chromatographic separation [4] [8]. Nanoparticle technologies further elevate therapeutic efficiency, demonstrating 400% greater in vivo exposure versus conventional formulations [2] [7], positioning rosuvastatin as a benchmark for next-generation statin delivery.

Properties

Product Name

Rosuvastatin (Sodium)

IUPAC Name

sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1

InChI Key

RGEBGDYYHAFODH-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.